Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate
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Overview
Description
“Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate” is a chemical compound that belongs to the class of 2-aminothiazoles . These compounds are significant in organic medicinal chemistry and are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate derivatives, including “this compound”, involves the use of FTIR and NMR (1H and 13C) for characterization . The yield of the synthesis process is reported to be around 50% .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) . The compound has a molecular weight of 366.39 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 196–198 °C and an Rf value of 0.61 (petroleum ether: ethyl acetate, 1:3) . The compound also exhibits certain IR absorption peaks at 1696 cm−1 (C=O ester), 3030 cm−1 (C–H), 1506 cm−1 (C=C), 1619 cm−1 (C=N), and 3210 cm−1 (OH) .
Scientific Research Applications
Synthesis and Spectroscopic Characterization
Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate derivatives have been synthesized and characterized using spectroscopic techniques. These compounds have been studied for their nonlinear optical (NLO) properties, suggesting potential technological applications due to their significant NLO character. The synthesis process involved analytical techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and X-ray diffraction (SC-XRD), complemented by density functional theory (DFT) studies to understand their charge transfer capabilities and involvement in chemical activities (Muhammad Haroon et al., 2019).
Antimicrobial Evaluation
Some derivatives of this compound have been evaluated for their antimicrobial properties. For instance, certain thiazolo[4,5-d]pyrimidines starting from related thiazole carboxylates exhibited inhibitory effects against Gram-positive bacteria and yeasts, indicating their potential as antimicrobial agents (A. Balkan et al., 2001).
Anticancer Activity
Research into this compound derivatives has also highlighted their potential anticancer activity. Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have shown potent activity against colon HCT-116 human cancer cell lines, indicating the promise of these compounds in cancer therapy (M. Abdel-Motaal et al., 2020).
Discovery of Apoptosis-Inducing Agents
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been employed in the synthesis of derivatives showing significant antiproliferative potential against MCF-7 and HepG-2 cancer cell lines. Certain derivatives induced apoptosis in MCF-7 cells, demonstrating their potential as apoptosis-inducing agents for breast cancer treatment (E. Gad et al., 2020).
Future Directions
The future directions for “Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate” could involve further exploration of its therapeutic roles. Given its promising antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties , it could be considered for the development of new drugs. Additionally, its potential as an antagonist against the target UDP-N-acetylmuramate/l-alanine ligase could be explored .
Mechanism of Action
Target of Action
Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been associated with diverse biological activities Thiazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures, contributing to their wide range of therapeutic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . For instance, some thiazole derivatives can inhibit enzyme activity, block receptor signaling, or disrupt cellular structures, leading to their therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, often related to their therapeutic effects . For example, some thiazole derivatives have been found to affect pathways related to inflammation, oxidative stress, cell proliferation, and microbial growth .
Result of Action
Thiazole derivatives are known to exert a variety of molecular and cellular effects, often related to their therapeutic effects . For example, some thiazole derivatives have been found to inhibit cell growth, induce cell death, reduce inflammation, and inhibit microbial growth .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, exhibiting strong binding affinity . This interaction suggests its potential as an antagonist in biochemical pathways. Additionally, the compound has shown moderate to significant antibacterial and antifungal properties, indicating its interaction with microbial proteins and enzymes .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest its ability to disrupt microbial cell function, potentially by inhibiting key enzymes and proteins involved in cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s strong binding affinity to UDP-N-acetylmuramate/L-alanine ligase indicates its potential to inhibit this enzyme, disrupting bacterial cell wall synthesis . Additionally, its interaction with microbial proteins suggests a broader mechanism of action, potentially involving multiple targets within the cell.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant adverse effects. At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications
Metabolic Pathways
This compound is involved in metabolic pathways related to its antimicrobial activity. The compound interacts with enzymes and cofactors involved in bacterial cell wall synthesis, disrupting the metabolic flux and leading to cell death
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments may influence its activity and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
ethyl 2-[(2-methylbenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-8-20-14(15-11)16-12(17)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYFZNHPGPEKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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